4-ブロモ-3-ヒドロキシ-1H-インドール-1-カルボン酸tert-ブチルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

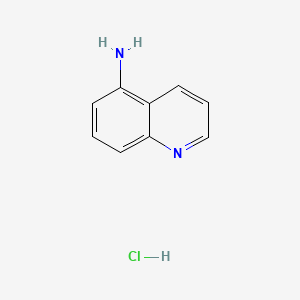

Indole derivatives, such as “tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate”, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives often starts from commercially available materials . The key step of the synthesis scheme is usually the introduction of a protected side chain at a specific position . This is often achieved through a specific type of olefination .Molecular Structure Analysis

The molecular structure of indole derivatives is complex and varies depending on the specific compound. The structure often includes a heterocyclic system and various side chains .Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including formylation, reduction, and olefination . The specific reactions depend on the structure of the compound and the conditions of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary depending on the specific compound. For example, the boiling point, density, and refractive index can vary .作用機序

Target of Action

Tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate is a synthetic compound that has been identified as a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . .

Mode of Action

Indole derivatives, in general, are known to interact with various biological targets and induce a range of cellular responses .

Biochemical Pathways

Indole derivatives are significant in cell biology and play a crucial role in various biochemical pathways . They are involved in the treatment of cancer cells, microbes, and different types of disorders in the human body .

実験室実験の利点と制限

The advantages of using tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate in lab experiments include its high yield of synthesis, relatively simple synthesis method, and potential applications in various fields, including medicinal chemistry and pharmaceuticals. However, its limitations include the lack of understanding of its mechanism of action and potential toxicity at high concentrations.

将来の方向性

There are several future directions for the study of tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate. Firstly, further studies are needed to elucidate its mechanism of action and potential targets in the body. Secondly, more research is needed to determine its potential toxicity and safety profile. Finally, its potential applications in various fields, including medicinal chemistry and pharmaceuticals, should be further explored.

合成法

The synthesis of tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate involves the reaction of 4-bromo-3-nitroindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then reduced to tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate using a reducing agent such as sodium dithionite. This method provides a high yield of the compound and is relatively simple and cost-effective.

科学的研究の応用

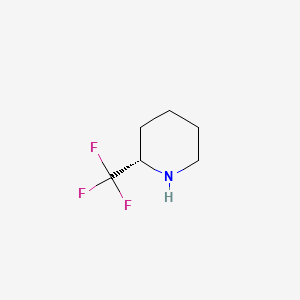

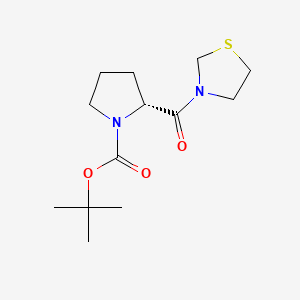

1. 生物活性天然物の前駆体 この化合物は、市販の4-ブロモ-1H-インドールから出発し、簡単な試薬を用いて、良好な収率と選択性で合成されている {svg_1}. これは、インディアセンAやインディアセンBなどの生物活性天然物の潜在的な前駆体である {svg_2}.

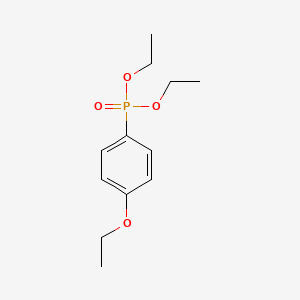

インドール誘導体の合成

インドール誘導体は、天然物や医薬品において重要である {svg_3}. それらは細胞生物学において主要な役割を果たしている {svg_4}. この化合物は、インドール誘導体の合成に使用できる。

癌細胞の治療

近年、癌細胞の治療のための生物活性化合物としてのインドール誘導体の応用に関心が集まっている {svg_5}. この化合物は、癌治療に潜在的に使用できる。

抗菌作用

インドール誘導体は、抗菌作用を示すことがわかっている {svg_6}. この化合物は、様々な微生物感染症の治療に潜在的に使用できる。

様々な障害の治療

インドール誘導体は、ヒトの体における様々な種類の障害の治療に使用されてきた {svg_7}. この化合物は、これらの障害の治療に潜在的に使用できる。

アルカロイドの合成

インドールは、アルカロイドにおける重要な複素環系である {svg_8}. この化合物は、様々なアルカロイドの合成に使用できる。

Safety and Hazards

特性

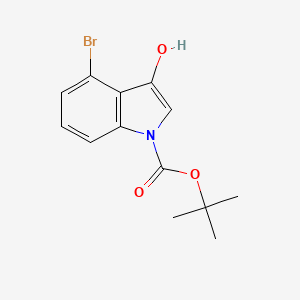

IUPAC Name |

tert-butyl 4-bromo-3-hydroxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-10(16)11-8(14)5-4-6-9(11)15/h4-7,16H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBJRLZPPZLTHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)

![7-Oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B599711.png)

![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B599718.png)

![N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]](/img/structure/B599719.png)